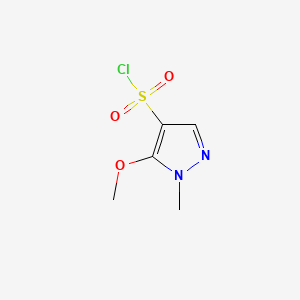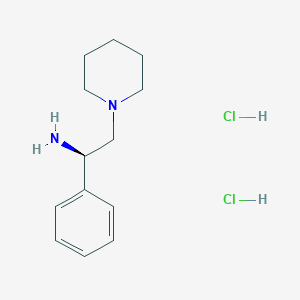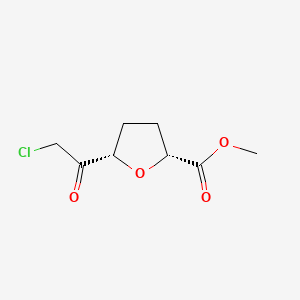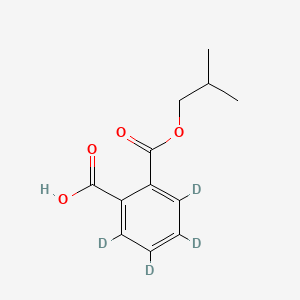
Monoisobutyl Phthalate-d4
説明
Monoisobutyl Phthalate-d4, also known as monoisobutyl phtalic acid or MIBP, is a synthetic industrial compound . It is capable of disrupting the endocrine system and can change levels of testosterone, insulin-like growth factor-3 (IGF-3), and follicle-stimulating hormone (FSH) .
Synthesis Analysis
A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites . This is the first report presenting the separation of monophthalates without a derivatization step and any additional equipment or special injection port .Chemical Reactions Analysis
A GC–MS method has been developed to determine polar and thermally unstable phthalate metabolites . This method allows for the elimination of derivatization agents, reduction of toxic waste production, and simplification of the analytical procedure .科学的研究の応用
Exposure and Health Risks
Monoisobutyl Phthalate (MiBP), a phthalate metabolite, has been extensively studied for its presence in the environment and its potential impact on human health. In infants, exposure to personal care products like lotions, powders, and shampoos has been linked to increased urinary concentrations of MiBP. This relationship is particularly pronounced in younger infants, suggesting that they may be more susceptible to the developmental and reproductive toxicity of phthalates due to their immature metabolic systems and higher dosage per unit body surface area (Sathyanarayana et al., 2008). Similarly, in the elderly population, circulating levels of MiBP have been associated with prevalent diabetes, with the metabolite mainly related to poor insulin secretion (Lind et al., 2012). Furthermore, in women, MiBP levels were found to be positively related to abdominal fat distribution, indicating a potential connection between phthalate exposure and obesity (Lind et al., 2012).
Environmental Occurrence and Risks
MiBP, along with other phthalate metabolites, is frequently detected in house dust and indoor environments, pointing towards continuous human exposure. Studies have highlighted the presence of MiBP in indoor dust and its potential origins from various sources such as impurities in formulas, degradation from parent compounds, or direct application as commercial additives (Liu et al., 2019). The ecological risk assessment of phthalates in municipal wastewaters, landfill leachates, and groundwater revealed that compounds like MiBP pose a high environmental risk for various trophic levels in both treated wastewater and groundwater under municipal solid waste landfills (Kotowska et al., 2020).
Biomedical Research and Applications
In the field of biomedical research, phthalate metabolites like MiBP have been studied for their effects on biological systems. For instance, a study on mouse neonatal ovaries showed that environmentally relevant mixtures of phthalates and phthalate metabolites, including MiBP, disrupt the cell cycle and increase apoptosis, highlighting the potential impact of these compounds on ovarian function (Warner et al., 2021). Another study explored the effects of a phthalate metabolite mixture on antral follicle growth and sex steroid synthesis in mice, demonstrating that the mixture, including MiBP, can directly impact follicle health by inhibiting growth, altering gene expression, and disrupting hormone levels (Meling et al., 2019).
作用機序
Target of Action
Monoisobutyl Phthalate-d4, also known as monoisobutyl phtalic acid or MIBP, is a synthetic industrial compound . It is a major metabolite of dibutyl phthalate . The primary targets of Monoisobutyl Phthalate-d4 are enzymes such as phosphatases and proteases . It also binds to proteins, such as albumin, and interacts with lipids, such as cholesterol and phospholipids .
Mode of Action
Monoisobutyl Phthalate-d4 disrupts the endocrine system . It changes levels of testosterone, insulin-like growth factor-3 (IGF-3), and follicle-stimulating hormone (FSH) . This interaction with its targets leads to changes in the normal functioning of the endocrine system.
Biochemical Pathways
Monoisobutyl Phthalate-d4 affects several biochemical pathways. It has been connected to reports of reactive oxygen species (ROS) accumulation, sperm destruction, and reproductive damage . It induces ferroptosis in TM3 cells to damage the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .
Pharmacokinetics
It is known that it is a major metabolite of dibutyl phthalate . It hydrolyses to phthalic acid and 1-butanol . More research is needed to fully understand the ADME properties of Monoisobutyl Phthalate-d4 and their impact on bioavailability.
Result of Action
The result of Monoisobutyl Phthalate-d4’s action is disruption of the endocrine system . It changes levels of testosterone, insulin-like growth factor-3 (IGF-3), and follicle-stimulating hormone (FSH) . This can lead to various health effects, including potential endocrine disruption .
Safety and Hazards
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSUWQGFCHNFS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858136 | |
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoisobutyl Phthalate-d4 | |
CAS RN |
1219802-26-2 | |
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
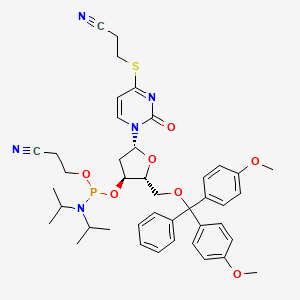
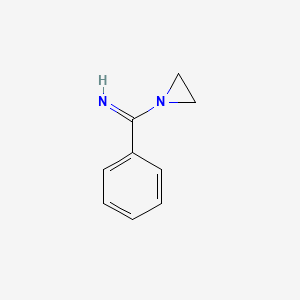
![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/no-structure.png)
